molecular formula C10H5F4NO2 B8364515 6-fluoro-5-trifluoromethyl-1H-indole-7-carboxylic acid

6-fluoro-5-trifluoromethyl-1H-indole-7-carboxylic acid

Cat. No.: B8364515
M. Wt: 247.15 g/mol
InChI Key: DYCDZUBXYKQMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-5-trifluoromethyl-1H-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C10H5F4NO2 and its molecular weight is 247.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5F4NO2

Molecular Weight

247.15 g/mol

IUPAC Name

6-fluoro-5-(trifluoromethyl)-1H-indole-7-carboxylic acid

InChI

InChI=1S/C10H5F4NO2/c11-7-5(10(12,13)14)3-4-1-2-15-8(4)6(7)9(16)17/h1-3,15H,(H,16,17)

InChI Key

DYCDZUBXYKQMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)C(F)(F)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.6 molar solution of n-BuLi in hexane (1.38 ml, 2.2 mmol) was diluted with 3 ml THF and cooled to −78° C. Then, a solution of 203 mg of 6-fluoro-5-trifluoromethyl-1H-indole (1 mmol) in 1 ml THF was added dropwise, keeping the internal temperature below −70° C. After 5 min a solution of 269 mg potassium tert-butoxide (2.4 mmol) in 1 ml THF was added, again keeping the internal temperature below −70° C. The reaction mixture was then stirred for 2 h. Then dry ice was added and the mixture was allowed to warm to 10° C. Water was added and the phases were separated. The aqueous phase was washed twice with ether, then acidified with 1 N HCl solution and extracted several times with DCM. The combined DCM extracts were dried with magnesium sulfate, filtered and the solvent was evaporated. The remaining residue was triturated with pentane. Final filtration yielded 105 mg (42%) of 6-fluoro-5-trifluoromethyl-1H-indole-7-carboxylic acid as an off-white solid. 1H-NMR (DMSO-d6, 300 MHz): δ 6.63 (m, 1H), 7.43 (t, J=3 Hz, 1H), 8.15 (d, J=7 Hz, 1H), 11.49 (br s, 1H), 13.70 (br s, 1H).
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